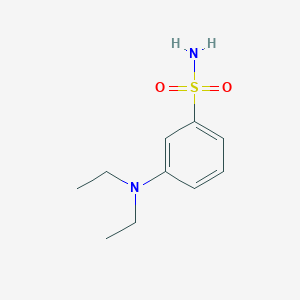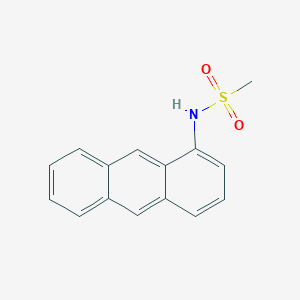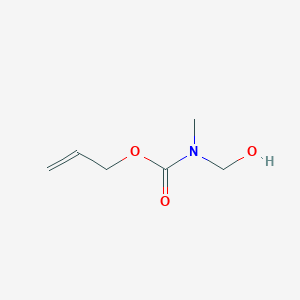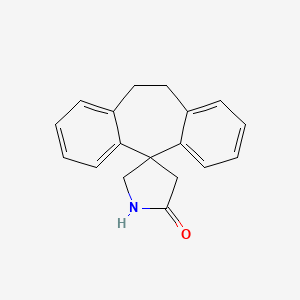
Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidin)-5'-one, 10,11-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidin)-5’-one, 10,11-dihydro- is a complex organic compound known for its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidin)-5’-one, 10,11-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidin)-5’-one, 10,11-dihydro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidin)-5’-one, 10,11-dihydro- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers study its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidin)-5’-one, 10,11-dihydro- is explored for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for developing new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, including the development of new polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidin)-5’-one, 10,11-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-2’,5’-dione, 10,11-dihydro-
- Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-4’,5’-dione, 10,11-dihydro-
Uniqueness
Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidin)-5’-one, 10,11-dihydro- stands out due to its specific spiro structure, which imparts unique chemical and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research and industry.
Propriétés
Numéro CAS |
64036-49-3 |
|---|---|
Formule moléculaire |
C18H17NO |
Poids moléculaire |
263.3 g/mol |
Nom IUPAC |
spiro[pyrrolidine-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2-one |
InChI |
InChI=1S/C18H17NO/c20-17-11-18(12-19-17)15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)18/h1-8H,9-12H2,(H,19,20) |
Clé InChI |
NFHMMNLSDVYWAP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C3(CC(=O)NC3)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



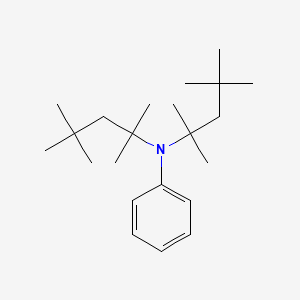
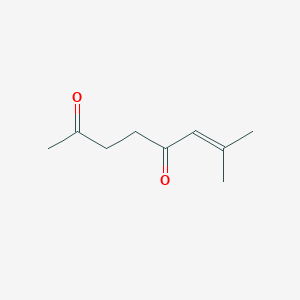
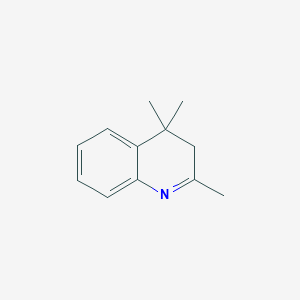
![[3-(Naphthalen-2-yl)-4-oxo-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14499438.png)


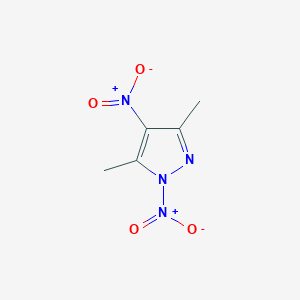
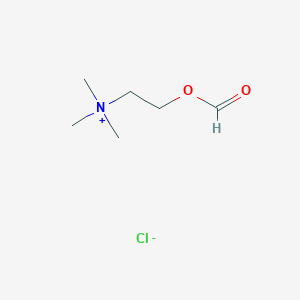
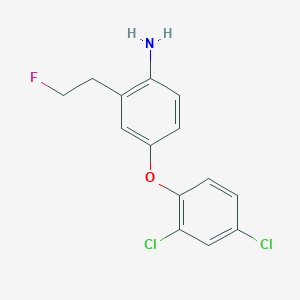
![1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14499478.png)
